![molecular formula C21H20N4O3S2 B2748784 3-acetyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 896012-73-0](/img/structure/B2748784.png)

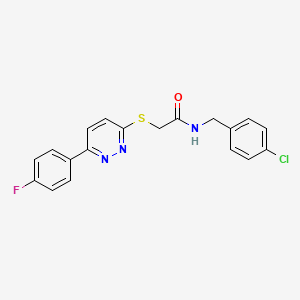

3-acetyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

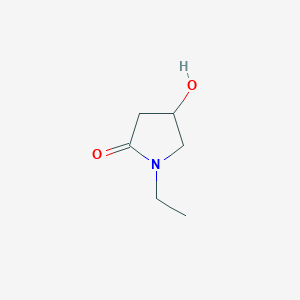

3-acetyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H20N4O3S2 and its molecular weight is 440.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

UV Protection and Antimicrobial Applications

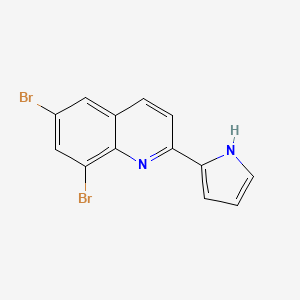

Compounds incorporating thiazole and sulfonamide moieties, similar to the chemical structure , have been designed for use as azo dyes. These compounds exhibit significant utility in dyeing cotton fabrics, imparting enhanced dyeability along with functional benefits such as UV protection and antimicrobial properties. The dyed fabrics demonstrated excellent fastness and effective UV and bacterial resistance, indicating the potential of these compounds in developing protective textiles (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Pharmaceutical Research

In pharmaceutical research, derivatives of sulfonamide have been synthesized and evaluated for their therapeutic potentials, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations have revealed promising results, with certain compounds showing significant efficacy in preclinical models, highlighting their potential as novel therapeutic agents (Küçükgüzel et al., 2013).

Antimicrobial Agents

Several pyrazolyl benzenesulfonamide derivatives have been synthesized and tested for their antimicrobial properties. These compounds exhibited potent anti-inflammatory activity and showed selective inhibitory activity towards COX-2 enzyme, indicating their potential as safer anti-inflammatory drugs with reduced gastrointestinal side effects. Furthermore, their antimicrobial efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrates their application in addressing microbial resistance issues (Bekhit et al., 2008).

Environmental Science

The occurrence and analytical detection methods for benzotriazoles, benzothiazoles, and benzenesulfonamides in the environment have been reviewed. These compounds, due to their extensive use in industry and resistance to degradation, are emerging as organic pollutants in water bodies. Understanding their behavior, removal efficiency during sewage treatment, and potential toxic effects is crucial for environmental protection and pollution control strategies (Herrero et al., 2014).

Mechanism of Action

Target of Action

The compound, also known as 3-acetyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide, is a derivative of the 1,2,4-triazole class of compounds . These compounds are known to interact with a variety of enzymes and receptors in the biological system . They have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

The 1,2,4-triazole derivatives operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This allows them to bind to and modulate the activity of their target enzymes and receptors, leading to their various pharmacological effects .

Biochemical Pathways

1,2,4-triazole derivatives are known to influence a wide range of pathways due to their broad spectrum of biological activities . For instance, they can inhibit enzymes like carbonic anhydrase and cholinesterase, affecting related biochemical pathways .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. Given the broad range of activities associated with 1,2,4-triazole derivatives, the molecular and cellular effects could be diverse . For instance, if the compound exhibits anticancer activity, it might induce apoptosis or inhibit cell proliferation in cancer cells.

properties

IUPAC Name |

3-acetyl-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S2/c1-14-6-8-16(9-7-14)20-23-21-25(24-20)18(13-29-21)10-11-22-30(27,28)19-5-3-4-17(12-19)15(2)26/h3-9,12-13,22H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVYVLWLBZCVRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=CC(=C4)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2748701.png)

![2-(2-chlorophenyl)-N-[3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-yl]ethene-1-sulfonamide](/img/structure/B2748705.png)

![Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-6-carboxylate](/img/structure/B2748711.png)

![N-(3-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2748714.png)

![3-Benzyl-8-(5-chloro-2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2748715.png)

![4-[[4-Chloro-1-(4-fluorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzenesulfonamide](/img/structure/B2748721.png)